CGI 560
説明
特性
分子式 |
C29H27N5O |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
N-[3-(8-anilinoimidazo[1,2-a]pyrazin-6-yl)phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C29H27N5O/c1-29(2,3)22-14-12-20(13-15-22)28(35)32-24-11-7-8-21(18-24)25-19-34-17-16-30-27(34)26(33-25)31-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,33)(H,32,35) |
InChIキー |
IJMHHZDBRUGXNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CGI560; CGI560; CGI 560 |
製品の起源 |
United States |
準備方法
Metal-Free Cyclocondensation
A microwave-assisted protocol enables efficient core formation using 2-aminopyrazine and bromomalonaldehyde in ethanol-water media. The reaction proceeds via:
- Nucleophilic attack of the exocyclic amine on bromomalonaldehyde.
- Elimination of HBr to form an enamine intermediate.
- Intramolecular cyclization and dehydration to yield the imidazo[1,2-a]pyrazine core.
Optimized Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminopyrazine | 1.0 eq | EtOH:H₂O (3:1) | 120°C (MW) | 15 min | 85% |
| Bromomalonaldehyde | 1.2 eq |
Functionalization at Position 8: Introduction of the Phenylamino Group
The phenylamino substituent at position 8 is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). Patent WO2005014599A1 describes a palladium-catalyzed coupling between 8-bromoimidazo[1,2-a]pyrazine and aniline derivatives.
- Combine 8-bromoimidazo[1,2-a]pyrazine (1.0 eq), aniline (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in dioxane.
- Heat at 100°C for 12 h under N₂.
- Purify via column chromatography (hexane:EtOAc 4:1) to yield 8-(phenylamino)imidazo[1,2-a]pyrazine (78% yield).
Functionalization at Position 6: Coupling of the Benzamide-Substituted Phenyl Group
The meta-substituted phenyl ring at position 6 is introduced via Suzuki-Miyaura cross-coupling between a 6-bromoimidazo[1,2-a]pyrazine intermediate and a boronic acid derivative.
Synthesis of the Boronic Acid Partner
The benzamide-substituted phenylboronic acid is prepared in two steps:
- Friedel-Crafts acylation of 3-nitrobenzene with 4-(tert-butyl)benzoyl chloride.
- Reduction of the nitro group to amine followed by boronation .
Step 1: Friedel-Crafts Acylation
| Reagent | Quantity | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 3-Nitrobenzene | 1.0 eq | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0°C → rt | 92% |
| 4-(tert-Butyl)benzoyl chloride | 1.1 eq |
Step 2: Boronation
Suzuki Coupling
| Reagent | Quantity | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 6-Bromoimidazo[1,2-a]pyrazine | 1.0 eq | Pd(PPh₃)₄ (5 mol%) | THF:H₂O (3:1) | 80°C | 82% |
| Benzamide-substituted boronic acid | 1.2 eq |
Final Amidation to Install the Benzamide Group
The tertiary benzamide is introduced via amide coupling between the aniline intermediate and 4-(tert-butyl)benzoyl chloride.
Optimized Protocol :
- Dissolve 3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)aniline (1.0 eq) in dry DMF.
- Add 4-(tert-butyl)benzoyl chloride (1.2 eq) and Et₃N (2.0 eq) at 0°C.
- Stir at rt for 4 h, then pour into ice-water.
- Filter and recrystallize from EtOH to obtain the target compound (88% yield).
Characterization and Analytical Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.92 (s, 1H, pyrazine-H), 8.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.98–7.86 (m, 4H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 1.42 (s, 9H, t-Bu).
- HRMS (ESI): m/z calcd for C₂₉H₂₇N₅O [M+H]⁺: 462.2289; found: 462.2292.
Challenges and Optimization Considerations
- Regioselectivity in Cyclocondensation : Microwave irradiation improves regioselectivity by minimizing side reactions.
- Palladium Catalyst Selection : Xantphos as a ligand suppresses homo-coupling during amination.
- Solvent Effects : THF:H₂O (3:1) in Suzuki coupling enhances boronic acid solubility and reaction efficiency.
化学反応の分析
科学研究の応用
CGI560は、幅広い科学研究の応用範囲を持っています。
化学: BTK阻害剤の研究における基準化合物として使用されます。
生物学: BTKを阻害することによる免疫応答の調節における役割について調査されています。
科学的研究の応用
Structural Analogs and Derivatives
The search results include several structural analogs and derivatives of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide, which may provide insights into potential applications and modifications of the compound. Examples include:
- 4-tert-butyl-N-(3-(8-(dimethylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: Contains a dimethylamino group, which may enhance solubility.
- 4-tert-butyl-N-(3-(8-(methylthio)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: Methylthio substitution may alter electronic properties.
- 4-tert-butyl-N-(3-(8-(hydroxy)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide: The hydroxy group could enhance hydrogen bonding interactions.
Related Imidazo[1,2-a]pyrazines
The search results also identify numerous related imidazo[1,2-a]pyrazines with various substitutions on the phenylamino group . These compounds could be relevant for studying structure-activity relationships and developing new therapeutic agents . Examples include:
- Derivatives with various piperazine and diazepan substituents .
- Derivatives with amino and alkylamino groups .
- Derivatives with hydroxyethyl and methoxyethyl groups .
Summary Table
| Compound Feature | Potential Impact |
|---|---|
| Imidazo[1,2-a]pyrazine core | Significant biological activities |
| tert-Butyl group on benzamide | Modulation of activity and pharmacokinetic properties |
| Phenylamino substitution at the 8-position | Potential for targeted interactions with macromolecules |
Further Research
Further research is necessary to fully elucidate the specific applications of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide. This could include:
- In vitro and in vivo studies to assess biological activity.
- Structure-activity relationship (SAR) studies to optimize the compound's properties.
- Evaluation of the compound's potential as a therapeutic agent for various diseases.
作用機序
類似の化合物との比較
CGI560は、その特定の結合親和性と可逆的阻害により、BTK阻害剤の中でユニークです。 類似の化合物には以下が含まれます。
CGI1746: 向上した効力と選択性を備えた別のBTK阻害剤.
イブルチニブ: B細胞悪性腫瘍の治療に臨床的に使用されるよく知られたBTK阻害剤.
アカラブルチニブ: オフターゲット効果の少ない第2世代BTK阻害剤.
CGI560は、その特定の分子構造と結合特性により際立っており、研究と潜在的な治療用途の両方で貴重なツールとなっています.
類似化合物との比較
Substituent Effects on Kinase Selectivity
- Target Compound vs. 4OT6 (Methanesulfonyl Derivative):
The methanesulfonyl group in 4OT6 enhances solubility but reduces BTK inhibition (IC₅₀ = 3.8 nM vs. 1.2 nM for the target compound) due to steric clashes in the hydrophobic pocket . - Target Compound vs. Mps-BAY2a: Mps-BAY2a’s quinolin-5-yl and cyclopropyl groups shift selectivity to MPS1 (IC₅₀ = 9 nM), demonstrating that heterocycle modifications redirect kinase targeting .
- Target Compound vs. 50J (Dimethoxyphenyl Derivative):
The 3,4-dimethoxyphenyl group in 50J may improve membrane permeability but lacks BTK co-crystallization data, suggesting altered binding kinetics .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Bioavailability:
The target compound (MW 521.2) falls within Lipinski’s rule of five, favoring oral bioavailability. In contrast, 4OT6 (MW 568.1) may face absorption challenges due to higher polarity . - Solubility:
Methanesulfonyl and morpholine groups (4OT6) improve aqueous solubility but reduce cell permeability compared to the hydrophobic tert-butyl group in the target compound .
Binding Mode and Structural Insights
- Co-crystallization with BTK (4ot5): The tert-butyl group in the target compound stabilizes hydrophobic interactions with Leu408 and Tyr476 in BTK’s active site, while the phenylamino group forms π-π stacking with Phe413 .
- Comparison with 4RFY (4-Methylpiperazine Derivative): The 4-methylpiperazine group in 4RFY introduces hydrogen bonding with Asp539, enhancing potency (IC₅₀ = 0.8 nM) but increasing off-target risks due to polar interactions .
生物活性
The compound 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and an imidazo[1,2-a]pyrazin-6-yl moiety, suggests promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide is C29H27N5O, with a molecular weight of 461.6 g/mol. The structural features of this compound allow for targeted interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N5O |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide |
Research indicates that compounds containing imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities. The biological mechanisms attributed to 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide include:
- Inhibition of Kinases : Similar compounds have demonstrated potent inhibitory effects on various kinases, which are crucial in signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyrazine have shown efficacy against bacterial strains, suggesting potential applications in treating infections.
- Anti-Tumor Properties : The compound may exhibit anti-cancer activity by inducing apoptosis in tumor cells and inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Anti-Tubercular Activity : A study on substituted benzamide derivatives reported significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . While specific data for the target compound is limited, it is hypothesized that similar structural motifs may confer comparable anti-tubercular properties.
- Kinase Inhibition : Compounds structurally related to 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide have been identified as potent inhibitors of the BCR-ABL kinase, with IC50 values in the nanomolar range . This suggests that the target compound may also inhibit similar kinases effectively.
- Cytotoxicity Studies : In vitro cytotoxicity evaluations on human cell lines (e.g., HEK-293 cells) have shown that many derivatives are non-toxic at therapeutic concentrations . This is an essential consideration for the development of new pharmaceuticals.
Comparative Biological Activity Table
The following table summarizes the biological activities reported for related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Substituted-N-(6-(4-pyridin-3-yl)benzamide derivatives | Anti-tubercular activity | 1.35 - 2.18 |
| AP24534 (BCR-ABL inhibitor) | Kinase inhibition | 0.37 - 2.0 |
| Imidazo[1,2-a]pyrazine derivatives | Cytotoxicity against HEK-293 | Non-toxic up to 10 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including cyclization of imidazo[1,2-a]pyrazine cores and coupling with substituted benzamide groups. Key steps include:
- Cyclization : Use iodine or palladium catalysts for imidazo[1,2-a]pyrazine core formation, as demonstrated in analogous compounds .
- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for benzamide attachment under inert conditions .
- Purification : Use column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (DCM/hexane) to isolate high-purity products (>95%) .
- Optimization : Vary reaction temperatures (e.g., 0°C to reflux), solvents (DCM, THF), and catalysts (Pd(PPh₃)₄, CuI) to improve yields. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the structural and purity profile of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl, phenylamino groups) and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular weight validation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the imidazo[1,2-a]pyrazine core?
- Methodology :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing phenylamino with methylamino or fluorophenyl) to assess kinase inhibition potency .
- Biological Assays : Test analogs against cancer cell lines (e.g., HCT-116, MCF-7) and measure IC₅₀ values. Use ATP-competitive kinase assays (e.g., ADP-Glo™) to quantify target engagement .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Approach :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., imidazo[1,2-a]pyridines) to identify trends .
Q. How can computational modeling predict binding modes with kinase targets (e.g., EGFR, BRAF)?
- Protocol :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and kinase ATP-binding pockets. Prioritize hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate allosteric binding or off-target effects .
Key Recommendations
- Contradictory Data : If SAR data conflict (e.g., tert-butyl vs. trifluoromethyl substituents), conduct free-energy perturbation (FEP) calculations to quantify substituent effects .
- In Vivo Translation : For pharmacokinetic studies, use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
